molecular formula C10H13ClFNO2 B3007803 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride CAS No. 1029989-42-1

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride

Cat. No.: B3007803
CAS No.: 1029989-42-1
M. Wt: 233.67
InChI Key: BGPIUTUCKVHOCU-UHFFFAOYSA-N
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Description

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride is an organic compound with the molecular formula C10H13FNO2 It is characterized by the presence of an ethoxy group, a fluorophenoxy group, and an ethaniminium chloride moiety

Preparation Methods

The synthesis of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, followed by quaternization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or fluorophenoxy groups are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols and acids.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts such as acids, bases, or transition metals. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride can be compared with other similar compounds, such as:

    1-Ethoxy-2-(4-chlorophenoxy)-1-ethaniminium chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    1-Ethoxy-2-(4-bromophenoxy)-1-ethaniminium chloride:

    1-Ethoxy-2-(4-iodophenoxy)-1-ethaniminium chloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

[1-ethoxy-2-(4-fluorophenoxy)ethylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFDDCVMGJSXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=[NH2+])COC1=CC=C(C=C1)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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